molecular formula C14H14BrNO2S B2731813 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide CAS No. 2034244-07-8

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide

Cat. No.: B2731813
CAS No.: 2034244-07-8
M. Wt: 340.24
InChI Key: BHNPRPQJOGCYBW-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide backbone substituted with a bromine atom at position 4. The carboxamide nitrogen is further functionalized with a cyclopentyl group bearing a thiophen-2-yl substituent. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-12-6-5-10(18-12)13(17)16-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNPRPQJOGCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and Grignard reactions, as well as automated systems for amide coupling.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium phosphate, solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrofuran derivatives.

    Coupling: Biaryl derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : Thiophene (target compound) and indole (Compound 63b) impart distinct electronic profiles; thiophene’s sulfur atom may enhance π-π stacking, whereas indole’s nitrogen could facilitate hydrogen bonding .

Characterization Methods :

  • NMR and LCMS : Widely used for validating intermediates and final products (e.g., Compounds 5o, 63b) .
  • Crystallography : Tools like SHELX and Mercury () enable structural determination of crystalline analogs.

Biological Activity

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15_{15}H16_{16}BrN O2_2S
  • Molecular Weight : 354.3 g/mol
  • CAS Number : 2034244-07-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound features a furan ring, a bromine atom, and a thiophene moiety, which may facilitate multiple interactions with proteins and enzymes.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Binding : Its structure allows for binding to certain receptors, modulating their activity, which is crucial in therapeutic applications against cancer and inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast)0.65Induces apoptosis via caspase activation
HeLa (Cervical)2.41Cell cycle arrest at G1 phase
SK-MEL-2 (Melanoma)1.54Inhibits proliferation and induces apoptosis

These findings suggest that the compound can effectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It acts by inhibiting lipoxygenase pathways, which are critical in the inflammatory response.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to increased caspase-3 activity, indicating apoptosis in breast cancer cells. Flow cytometry confirmed G1 phase arrest, highlighting its potential as an anticancer agent .
  • Inhibition of Lipoxygenase : Another investigation revealed that this compound selectively inhibited human platelet-type lipoxygenase with nanomolar potency, suggesting its utility in managing inflammatory conditions .

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